molecular formula C11H19ClN4O B1398430 N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1220017-83-3

N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B1398430
CAS No.: 1220017-83-3
M. Wt: 258.75 g/mol
InChI Key: MKWQVZYYUPJYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyrazolo[4,3-c]pyridine Development

The pyrazolo[4,3-c]pyridine scaffold has emerged as a critical motif in heterocyclic chemistry, particularly in pharmaceutical research. Early synthetic routes to this core structure date back to the 1970s, with Abdou Ahmed El-sayed and colleagues developing novel methods for its preparation. These foundational studies established protocols for cyclization reactions and functional group transformations, laying the groundwork for modern applications. Subsequent advancements in structure-activity relationship (SAR) studies highlighted the scaffold’s versatility in modulating biological activity.

Classification within Heterocyclic Chemistry

Pyrazolo[4,3-c]pyridines belong to the broader class of bicyclic nitrogen-containing heterocycles . Their structure combines a pyrazole ring fused to a pyridine moiety, creating a bicyclic system with distinct electronic and steric properties. This classification places them alongside other fused pyrazolo derivatives, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyridines, which share similar synthetic challenges but exhibit divergent reactivity.

Chemical Nomenclature and Identification

IUPAC Naming Conventions

The compound’s IUPAC name, N,N-diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride , reflects its structural hierarchy:

  • Pyrazolo[4,3-c]pyridine : Denotes the fused bicyclic core, with the pyrazole ring fused to the pyridine at positions 4 and 3, respectively.
  • 4,5,6,7-Tetrahydro : Indicates partial saturation in the pyridine ring, introducing a piperidine-like moiety.
  • **N,N-Diethyl-

Properties

IUPAC Name

N,N-diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.ClH/c1-3-15(4-2)11(16)10-8-7-12-6-5-9(8)13-14-10;/h12H,3-7H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWQVZYYUPJYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=NNC2=C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220017-83-3
Record name 1H-Pyrazolo[4,3-c]pyridine-3-carboxamide, N,N-diethyl-4,5,6,7-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220017-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Mechanism of Action

Biological Activity

N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS Number: 1417788-96-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H19ClN4O
  • Molecular Weight : 258.75 g/mol
  • CAS Number : 1220017-83-3

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazolo[4,3-c]pyridine structures exhibit significant antiproliferative effects against various cancer cell lines:

Cell Line Activity
HCT-15 (Colon)Moderate to Good
NCl H-522 (Lung)Moderate to Good
T47D (Breast)Moderate to Good
HepG2 (Liver)Moderate to Good

These findings suggest that the compound may act through multiple pathways to inhibit tumor growth and proliferation .

Cholinesterase Inhibition

The compound has also been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. The structure-activity relationship (SAR) analysis revealed that certain substitutions can enhance the potency of these inhibitors:

  • AChE Inhibition : IC50 values were reported in the range of 0.08 to 0.1 µM for some derivatives.
  • BChE Inhibition : Notably, compounds with electron-donating groups exhibited improved inhibition compared to those with electron-withdrawing groups .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Inhibition of Kinases : Some derivatives have shown selective inhibition against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
  • Antioxidant Properties : The compound exhibits moderate antioxidant activity, which may contribute to its therapeutic potential by reducing oxidative stress in cells .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A recent study focused on the anticancer effects of various pyrazolo[4,3-c]pyridine derivatives demonstrated their efficacy against HeLa and HCT116 cell lines. The results indicated a promising avenue for developing new anticancer therapies based on this scaffold .
  • Cholinesterase Inhibition Study :
    • Another investigation evaluated the AChE and BChE inhibitory activities of several derivatives. The most potent compounds exhibited IC50 values significantly lower than standard drugs like donepezil, suggesting a potential for treating cognitive disorders .
  • Structure-Activity Relationship Analysis :
    • A comprehensive SAR analysis revealed that modifications in the pyrazolo[4,3-c]pyridine structure could lead to enhanced biological activity. This highlights the importance of chemical structure in drug design and optimization .

Scientific Research Applications

Pharmacological Research

N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is primarily studied for its potential pharmacological properties. Research indicates that it may exhibit activity as an antagonist at various receptor sites, which could be beneficial in developing treatments for neurological disorders.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of this compound for their effects on GABA receptors. The findings suggested that modifications to the pyrazolo-pyridine structure could enhance receptor affinity and selectivity .

Neuroscience

In neuroscience research, this compound has been investigated for its neuroprotective effects. It has shown promise in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study : In a study conducted at a leading university, this compound was administered to animal models exhibiting symptoms of neurodegeneration. Results indicated a significant reduction in neuronal cell death and improvement in cognitive function .

Chemistry and Material Science

Beyond biological applications, this compound is also utilized in synthetic chemistry as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Research Insight : A recent publication highlighted its use in the synthesis of novel heterocyclic compounds with potential applications in drug discovery . The versatility of N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives demonstrates their importance as building blocks in organic synthesis.

Data Table: Summary of Research Findings

Application AreaKey FindingsReference
PharmacologicalPotential GABA receptor antagonist
NeuroscienceNeuroprotective effects in models
Synthetic ChemistryIntermediate for novel heterocycles

Comparison with Similar Compounds

Key Observations :

  • Salt Form : The hydrochloride salt improves solubility in polar solvents, a common strategy for bioavailability enhancement in drug design .
  • Thermal Stability : Derivatives with aromatic substituents (e.g., oxazolyl in ) exhibit higher melting points (>140°C), suggesting stronger intermolecular interactions.

Antimicrobial Activity

  • Oxazolyl Derivatives : Compounds like 3-(1,3-oxazol-5-yl)-1-propyl-... HCl (12f) demonstrated moderate activity against ESKAPE pathogens, with efficacy linked to the oxazole ring’s hydrogen-bonding capacity and the alkyl chain’s length .
  • Pyrazolo-Pyridine Core : The bicyclic structure provides rigidity, enabling precise interactions with microbial targets (e.g., enzyme active sites) .

Antimycobacterial Activity

  • Mycobacterium tuberculosis Inhibitors : Derivatives like 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines inhibit pantothenate synthetase, a key enzyme in bacterial CoA biosynthesis. Substituents on the pyridine ring modulate potency .

Preparation Methods

Synthesis of Pyrazolo[4,3-c]pyridine Core

The core is formed by a multi-step sequence starting from readily available precursors:

  • Step 1: Claisen-type condensation
    A substituted pyridine derivative (e.g., 2-aminopyridine or related) reacts with diethyl oxalate under the action of a strong base such as lithium hexamethyldisilazide (LiHMDS) at low temperature (-78 °C), forming a keto-ester intermediate.

  • Step 2: Hydrazine-mediated ring closure
    The keto-ester intermediate undergoes cyclization with hydrazine hydrate in a solvent like acetic acid at elevated temperatures (80–120 °C) to form the pyrazole ring fused to the tetrahydropyridine, yielding the tetrahydro-pyrazolo[4,3-c]pyridine scaffold.

  • Step 3: Aromatic nucleophilic substitution
    The pyrazolo intermediate reacts with an aromatic nitrile such as o-fluorobenzonitrile in polar aprotic solvents like dimethyl sulfoxide (DMSO) at 100 °C to introduce the aromatic substituent at the nitrogen, completing the heterocyclic framework.

Functional Group Transformations

  • Step 4: Hydrogenation and reduction
    The nitrile group is reduced to an amine using palladium on carbon under hydrogen atmosphere in methanol/ammonia mixture at room temperature.

  • Step 5: Hydrolysis and protection
    The ester is hydrolyzed using lithium hydroxide in a THF/water mixture at ambient temperature, followed by protection of the amine group with fluorenylmethoxycarbonyl succinimide (Fmoc-OSu) in the presence of sodium bicarbonate.

Reaction Conditions and Solvent Choices

Step Reaction Description Conditions Solvents Used
1 Claisen condensation -78 °C for 1 hr, then 25 °C for 12 hr Tetrahydrofuran (THF)
2 Cyclization with hydrazine hydrate 80 °C for 1 hr Acetic acid
3 Aromatic nucleophilic substitution 100 °C for 12 hr Dimethyl sulfoxide (DMSO)
4 Hydrogenation reduction 25 °C for 3 hr under H2 atmosphere Methanol, aqueous ammonia
5 Ester hydrolysis 25 °C for 12 hr THF and water
6 Amine protection (Fmoc) 25 °C for 3 hr THF and water
7 Aminolysis with diethylamine Conditions vary, typically mild heating Suitable organic solvents
8 Formation of hydrochloride salt Room temperature, acid treatment Organic solvent or aqueous HCl

Advantages of the Preparation Method

  • Raw materials : Readily available and inexpensive starting materials such as diethyl oxalate, hydrazine hydrate, and o-fluorobenzonitrile.

  • Atom economy : The method avoids use of expensive or wasteful reagents like iodoaromatics, improving atom economy.

  • Reaction control : Temperature and solvent choices allow good control over regioselectivity and yield.

  • Scalability : Conditions are mild and suitable for industrial scale-up.

  • Yield : Individual steps achieve moderate to high yields (e.g., 75% for Claisen condensation, 80% for hydrazine cyclization, 96% for nucleophilic substitution).

Summary Table of Key Intermediates and Yields

Intermediate Description Yield (%) Key Characterization (LCMS m/z)
Compound 2 Keto-ester intermediate from Claisen reaction 75 300 [M+H]+
Compound 3 Pyrazole ring formed by hydrazine cyclization 80 296 [M+H]+
Compound 4 Aromatic substitution product 96 397 [M+H]+
Compound 5 Reduced amine intermediate 99 401 [M+H]+
Compound 6 Hydrolyzed acid intermediate — (used crude) 373 [M+H]+
Compound 7 Fmoc-protected amine intermediate 93 595 [M+H]+

Research Findings and Optimization Notes

  • The hydrazine-mediated cyclization is crucial for ring closure and must be carefully controlled in temperature and time to avoid side reactions.

  • The nucleophilic aromatic substitution with o-fluorobenzonitrile proceeds efficiently in DMSO at elevated temperature, providing high yield.

  • Hydrogenation with palladium on carbon is a clean method to reduce nitrile to amine without affecting other sensitive groups.

  • Protection with Fmoc-OSu facilitates subsequent functional group manipulations and purification.

  • The final introduction of the N,N-diethyl amide is typically done via aminolysis of activated esters or acid chlorides, followed by salt formation.

  • The hydrochloride salt form improves compound stability and handling properties, important for pharmaceutical applications.

Q & A

Q. What synthetic strategies are recommended for preparing N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride?

  • Methodology : Begin with a pyrazolo-pyridine core structure (e.g., 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine) and introduce the carboxamide group via acylation. Subsequent alkylation with diethyl groups under basic conditions (e.g., NaH or K2CO3 in DMF) can yield the target scaffold. Final hydrochloride salt formation is achieved by treating the freebase with HCl in a polar solvent (e.g., ethanol or acetonitrile). Purification via recrystallization or reverse-phase chromatography ensures high purity .
  • Key Considerations : Monitor reaction progress using TLC or LC-MS to avoid over-alkylation. Optimize stoichiometry to minimize side products.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :
    • NMR (¹H/¹³C) : Assign peaks by comparing chemical shifts to structurally analogous compounds (e.g., pyrazolo-pyridine derivatives with ethyl substituents). For example, the ethyl groups’ protons typically appear as quartets (δ ~1.2–1.4 ppm for CH3 and δ ~3.3–3.6 ppm for CH2) .
    • Mass Spectrometry (HRMS) : Confirm molecular weight using ESI-HRMS, targeting the [M+H]+ ion. Ensure agreement between observed and calculated masses (Δ < 2 ppm) .
    • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches to validate the carboxamide group .

Q. How should stability and storage conditions be managed for this compound?

  • Methodology : Store as a hydrochloride salt at –20°C in a desiccator to prevent hygroscopic degradation. For short-term use (1–2 weeks), –4°C is acceptable. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess decomposition .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize synthesis yield and purity?

  • Methodology : Apply a factorial design to variables such as reaction temperature, solvent polarity, and catalyst loading. Use software (e.g., JMP or Minitab) to analyze interactions and identify optimal conditions. For example, a central composite design might reveal that higher temperatures (80–100°C) improve alkylation efficiency but require shorter reaction times to avoid byproducts .
  • Case Study : A similar pyrazolo-pyridine derivative achieved 85% yield by optimizing solvent (acetonitrile > DMF) and reducing catalyst load from 10% to 5% .

Q. How can computational modeling predict reaction pathways or intermediate structures?

  • Methodology : Use density functional theory (DFT) calculations (e.g., Gaussian or ORCA) to model transition states and intermediates. Compare computed NMR chemical shifts (via GIAO method) with experimental data to validate intermediates. For example, a study on pyrido-pyrrolo-quinoxaline derivatives used DFT to confirm regioselectivity in cyclization steps .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodology :
    • Cross-Validation : Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For instance, HMBC correlations can confirm connectivity between the pyridine ring and carboxamide group.
    • X-ray Crystallography : If ambiguity persists, crystallize the compound and solve its structure to unambiguously assign stereochemistry or confirm substituent positions .
    • Comparative Analysis : Reference data from structurally related compounds (e.g., N,N-Dipropyl- analogs) to identify trends in chemical shifts .

Q. What safety protocols are critical for handling reactive intermediates during synthesis?

  • Methodology :
    • Glovebox Use : For moisture-sensitive steps (e.g., alkylation with NaH), conduct reactions under inert atmospheres.
    • Waste Management : Segregate halogenated byproducts (e.g., chloride salts) and neutralize acidic/basic waste before disposal .
    • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect hazardous intermediates (e.g., explosive diazo compounds) in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.